5-(4-Methyl-piperidine-1-sulfonyl)-1h-indole

Description

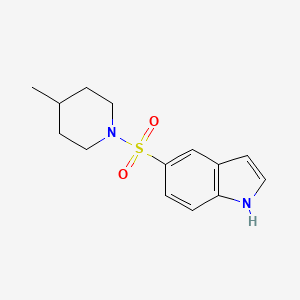

5-(4-Methyl-piperidine-1-sulfonyl)-1H-indole is a substituted indole derivative characterized by a sulfonamide linkage between the 5-position of the indole core and a 4-methylpiperidine moiety. The 4-methylpiperidine substituent introduces steric bulk and basicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula |

C14H18N2O2S |

|---|---|

Molecular Weight |

278.37 g/mol |

IUPAC Name |

5-(4-methylpiperidin-1-yl)sulfonyl-1H-indole |

InChI |

InChI=1S/C14H18N2O2S/c1-11-5-8-16(9-6-11)19(17,18)13-2-3-14-12(10-13)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3 |

InChI Key |

SEMMJYOFXNAJLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole typically involves the reaction of an indole derivative with a sulfonyl chloride in the presence of a base. One common method includes the use of 4-methylpiperidine and sulfonyl chloride, which react under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be triethylamine or pyridine .

Industrial Production Methods

On an industrial scale, the production of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its role as a ligand in receptor binding studies, particularly in the context of serotonin receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the 5-HT6 receptor, which is involved in cognitive processes. By binding to this receptor, the compound can modulate the levels of neurotransmitters like glutamate and acetylcholine, leading to improved cognitive function .

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Alkyl Linkages: The sulfonamide group in the target compound introduces higher polarity compared to alkyl-linked piperidine analogs (e.g., compound 12 in Table 1).

- Synthetic Complexity : Sulfonamide formation typically requires sulfonyl chloride intermediates and controlled reaction conditions, whereas alkyl-linked piperidines (e.g., compound 12) are synthesized via straightforward alkylation, as described in .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- logP Trends : The sulfonamide group reduces hydrophobicity compared to alkyl-linked piperidines (e.g., compound 12 has logP ~3.5 vs. target compound ~2.1).

- NMR Signatures : The sulfonyl group deshields adjacent protons, leading to distinct downfield shifts in aromatic and piperidine signals compared to alkyl-linked analogs .

Biological Activity

5-(4-Methyl-piperidine-1-sulfonyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indole core with a piperidine sulfonamide moiety. The presence of the sulfonyl group enhances its biological activity, making it a subject of various pharmacological studies. The molecular formula for this compound is C13H18N2O2S.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an anticoronaviral agent . Research indicates that it may inhibit viral replication pathways or modulate host cell responses to infections. In vitro assays have shown that compounds with similar structures exhibit promising antiviral effects against various viruses, including coronaviruses.

Antimicrobial Properties

The compound has demonstrated antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves enzyme inhibition and disruption of bacterial cell wall synthesis. Comparative studies have shown that derivatives of this compound can possess stronger antibacterial effects than traditional antibiotics .

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. These activities suggest its potential use in treating conditions like Alzheimer's disease and urinary infections. The IC50 values for various derivatives indicate strong inhibitory effects, with some compounds showing values as low as 0.63 μM for AChE inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : Molecular docking studies reveal that the compound interacts effectively with specific biological targets, enhancing its therapeutic potential.

- Cell Cycle Arrest : Flow cytometric analysis indicates that certain derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for cancer treatment strategies .

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, contributing to its overall therapeutic profile.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Piperidine-1-sulfonyl)-2,3-dihydro-1H-indole | Piperidine sulfonamide attached to indole | Anticoronaviral |

| 1H-Indole-3-carboxaldehyde | Indole core with aldehyde substituent | Versatile intermediate |

| 5-Chlorosulfonylindole | Chlorosulfonyl group on indole | Antimicrobial |

This table illustrates the diversity within this chemical class while emphasizing the distinct biological activities associated with this compound.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological efficacy of this compound:

- Anticancer Studies : In vitro studies on various cancer cell lines have shown that derivatives of this compound induce apoptosis and inhibit proliferation.

- Antimicrobial Efficacy : Clinical trials assessing the antibacterial properties against resistant strains have demonstrated significant improvements in treatment outcomes when using this compound compared to standard therapies.

- Neuroprotective Effects : Research has indicated potential neuroprotective effects through AChE inhibition, suggesting applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.